molecular formula C18H22N2O6S2 B2771649 N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide CAS No. 899976-36-4

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2771649
CAS No.: 899976-36-4
M. Wt: 426.5
InChI Key: BCHSGJSXHREQLV-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. Its structure incorporates a 1,2-thiazinane ring stabilized by a sulfone group (1,1-dioxide), which is linked via a phenyl bridge to a 2,5-dimethoxybenzenesulfonamide moiety . The sulfonamide group is a established pharmacophore known to confer inhibitory activity against various enzymes, particularly carbonic anhydrases, which are therapeutic targets for conditions like glaucoma and epilepsy . The electron-donating dimethoxy groups on the benzene ring are likely to influence the compound's solubility, bioavailability, and its interaction with biological targets . Compounds based on the 1,2-thiazinane scaffold have demonstrated a range of promising biological activities in scientific studies. Research on similar derivatives has indicated potential for antimicrobial effects against various bacterial strains, as well as anti-inflammatory and anticancer properties . Furthermore, the 1,1-dioxido-1,2-thiazinan-2-yl moiety is a key structural feature found in other biologically active molecules, such as HIV integrase inhibitors evaluated for AIDS treatment . The mechanism of action for this compound is anticipated to involve targeted interaction with enzymatic pockets or receptors, potentially leading to modulation of their activity . This product is strictly intended for non-human research applications in laboratory settings. It is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6S2/c1-25-16-9-10-17(26-2)18(13-16)28(23,24)19-14-5-7-15(8-6-14)20-11-3-4-12-27(20,21)22/h5-10,13,19H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHSGJSXHREQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazinane ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinane ring can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The thiazinane ring and benzenesulfonamide moiety can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazinane derivatives and benzenesulfonamide compounds, such as:

Uniqueness

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H24N4O5SC_{22}H_{24}N_{4}O_{5}S, with a molecular weight of approximately 456.5 g/mol. It features a thiazinane ring and a sulfonamide group, which are critical for its biological interactions. The presence of the 1,1-dioxide in the thiazinane ring enhances its reactivity and potential biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial in regulating metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, altering their signaling pathways and influencing biological responses such as cell proliferation and apoptosis.
  • Metal Coordination : The compound’s ability to coordinate with metal ions may enhance its activity in biological systems.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazinane Ring : Cyclization of appropriate sulfonamide precursors under acidic or basic conditions.
  • Attachment of the Phenyl Group : Coupling the thiazinane derivative with a halogenated benzene derivative using palladium-catalyzed cross-coupling reactions.
  • Formation of the Sulfonamide Linkage : Reaction with sulfonyl chloride to introduce the sulfonamide functional group.

Case Studies

Recent studies have highlighted the compound's potential therapeutic applications:

  • Anticancer Activity : One study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Properties : Another investigation revealed that this compound displayed antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications in the thiazinane ring could enhance efficacy .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct pharmacological properties:

Compound NameStructural FeaturesUnique Aspects
4-(1,1-Dioxido-1,2-thiazinan-2-yl)benzenesulfonamideThiazinane ring with sulfonamidePotentially higher solubility
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-N2[(3-nitrophenyl)sulfonyl]glycinamideContains nitrophenyl groupEnhanced biological activity
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(diphenylmethyl)benzamideDiphenylmethyl groupIncreased lipophilicity

Q & A

Q. How can the synthesis of this sulfonamide derivative be optimized for higher yields?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For example, thiazinane-dioxide intermediates (e.g., 1,2-thiazinane-1,1-dioxide derivatives) can be synthesized via ring-opening reactions using NaH in DMAc at 0–25°C, as demonstrated for analogous compounds . Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMAc) improve solubility of intermediates.
  • Temperature control : Gradual warming from 0°C to room temperature minimizes side reactions.
  • Catalysts : Use of NaH or LiHMDS for deprotonation enhances reaction efficiency.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane removes unreacted starting materials.
Example Reaction Conditions
Reagent: NaH (2.5 equiv), DMAc
Temperature: 0°C → 25°C
Yield: 66% (for analogous thiazinane-dioxide)

Q. What analytical techniques are critical for structural characterization?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. For example, details SCXRD parameters (R factor = 0.040) using SHELXL software for a related sulfonamide . Complementary methods include:

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm functional groups (e.g., methoxy, sulfonamide).
  • IR spectroscopy : Peaks at ~1250 cm1^{-1} (S=O stretching) and ~1150 cm1^{-1} (C-N) validate the sulfonamide core .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ ion).

Q. How can purity and stability be assessed during storage?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor degradation.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >150°C for sulfonamides).
  • Storage : Store at -20°C under argon to prevent oxidation of the thiazinane-dioxide moiety .

Advanced Research Questions

Q. How can computational methods predict conformational stability and binding interactions?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvated structures (e.g., in water/DMSO) to identify stable conformers. The thiazinane ring’s puckering and sulfonamide torsion angles (e.g., dihedral angles ~55°) influence bioavailability .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets).
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gaps) .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from:

  • Assay conditions : Varying pH or reducing agents can alter sulfonamide reactivity. Standardize assays using PBS (pH 7.4) with 1 mM DTT .
  • Metabolite interference : Use LC-MS/MS to differentiate parent compound from metabolites.
  • Target polymorphism : Screen for genetic variants (e.g., enzyme isoforms) using CRISPR-edited cell lines.

Q. How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace 2,5-dimethoxy with halogenated groups) and compare IC50_{50} values.
  • Cocrystallization : Co-form with phosphoric acid or fumaric acid to study solid-state interactions (e.g., hydrogen bonding networks) .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical moieties (e.g., sulfonamide’s sulfonyl group) .
Key SAR Observations
- Methoxy groups enhance solubility but reduce membrane permeability.
- Thiazinane-dioxide improves metabolic stability compared to non-oxidized analogs .

Methodological Notes

  • Crystallography Tools : SHELXL (for refinement) and ORTEP-3 (for molecular graphics) are essential for structural analysis .
  • Safety : Avoid prolonged exposure to sulfonamide dust; use fume hoods and PPE (gloves, goggles) .

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